molecular formula C11H18O B14613186 4-Penten-1-one, 1-cyclohexyl- CAS No. 59304-49-3

4-Penten-1-one, 1-cyclohexyl-

Cat. No.: B14613186
CAS No.: 59304-49-3
M. Wt: 166.26 g/mol
InChI Key: ORUPFZIPPSWKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Penten-1-one, 1-cyclohexyl- is an organic compound with the molecular formula C11H18O It is characterized by a cyclohexyl group attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Penten-1-one, 1-cyclohexyl- can be achieved through a series of chemical reactions. One common method involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst .

Industrial Production Methods: The industrial production of 4-Penten-1-one, 1-cyclohexyl- follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and minimize environmental impact. The use of readily available raw materials and simple reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Penten-1-one, 1-cyclohexyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Penten-1-one, 1-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the pentenone group.

    Cyclopentanone: Contains a cyclopentane ring instead of a cyclohexane ring.

    4-Penten-1-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness: 4-Penten-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a pentenone structure, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

CAS No.

59304-49-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclohexylpent-4-en-1-one

InChI

InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2

InChI Key

ORUPFZIPPSWKGD-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.